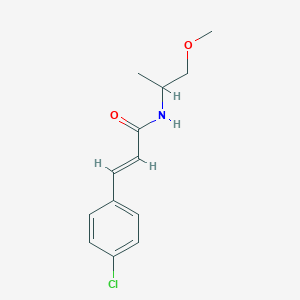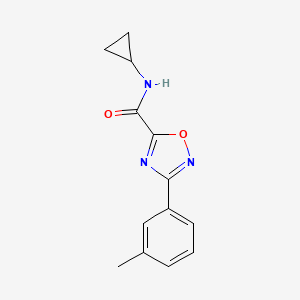
N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TH-NMPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TH-NMPU belongs to the class of urea derivatives and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the transmission of pain signals and is also implicated in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and analgesic properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines and to decrease the activation of glial cells. This compound has also been shown to reduce pain sensitivity in animal models.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to be stable and to have a long shelf life. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One potential area of investigation is its use in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models and may have potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Another area of research is the development of more potent and selective NMDA receptor antagonists. This compound has been shown to have some selectivity for the NMDA receptor, but there is a need for more specific compounds. Additionally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its limitations.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and antinociceptive properties and may have potential as a therapeutic agent for neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective NMDA receptor antagonists.
合成方法
The synthesis of N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with 3-methoxyphenyl isocyanate in the presence of a catalyst. The resulting compound is then treated with urea to yield this compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
N-(3-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antinociceptive properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-15-9-5-8-14(12-15)19-18(21)20-17-11-4-7-13-6-2-3-10-16(13)17/h2-3,5-6,8-10,12,17H,4,7,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNPTRCFBVKWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-{[1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5430036.png)
![3-(allylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5430041.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-hydroxy-1-(hydroxymethyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5430043.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoxaline-6-carboxamide](/img/structure/B5430045.png)
![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5430063.png)
![4-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5430064.png)

![N-(4-ethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5430076.png)


![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430102.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5430138.png)
![1'-(cyclopropylcarbonyl)-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5430139.png)